EGFR-TK Inhibition: Scaffold-Class IC50 Range vs. Gefitinib Benchmark for Triazolo[4,3-c]quinazoline Series
Within the [1,2,4]triazolo[4,3-c]quinazoline class, the most active EGFR-TK inhibitors (compounds 8, 19, and 21 from Ewes et al., 2020) achieved IC50 values of 0.69–1.8 µM against wild-type EGFR kinase, comparable to the clinically approved reference inhibitor Gefitinib (IC50 = 1.74 µM) [1]. This establishes the scaffold's intrinsic capability for sub-micromolar EGFR engagement. Note: Direct EGFR IC50 data for the specific compound 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine have not been reported in the open literature; the class-level inference is provided as the best available benchmark. The 4-bromophenyl substituent at position 3 is anticipated to enhance EGFR binding through halogen-bonding interactions with the kinase hinge region, a mechanism supported by molecular docking studies of related triazoloquinazolines showing key hydrophobic and π-stacking contacts in the ATP-binding pocket [2].
| Evidence Dimension | In vitro EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold-class range 0.69–1.8 µM (Ewes et al., 2020, compounds 8, 19, 21) |
| Comparator Or Baseline | Gefitinib: IC50 = 1.74 µM (reference EGFR-TK inhibitor, same assay) |
| Quantified Difference | Scaffold-class top performers are equipotent to Gefitinib (ratio 0.40–1.03×); differentiation of this specific compound from class members requires direct testing |
| Conditions | In vitro EGFR kinase inhibition assay; enzyme source and substrate not specified in abstract; Ewes et al., Bioorg. Med. Chem. 2020 |
Why This Matters
The scaffold's demonstrated ability to achieve EGFR IC50 values equipotent to Gefitinib establishes this compound class as a credible starting point for kinase-targeted probe development, though procurement decisions should account for the absence of compound-specific EGFR data.
- [1] Ewes, W.A. et al. (2020). Synthesis, biological evaluation and molecular modeling study of [1,2,4]-Triazolo[4,3-c]quinazolines: New class of EGFR-TK inhibitors. Bioorganic & Medicinal Chemistry, 28(7), 115373. EGFR IC50 data: compounds 8, 19, 21 range 0.69–1.8 µM; Gefitinib 1.74 µM. PMID: 32085964. View Source
- [2] Ewes, W.A. et al. (2020). Molecular docking studies section reports interaction modes into EGFR kinase active site; good agreement between modeling and biological results. Bioorganic & Medicinal Chemistry, 28(7), 115373. View Source
